molecular formula C19H19N3O5 B4180598 N-[4-(4-morpholinylcarbonyl)phenyl]-2-(4-nitrophenyl)acetamide

N-[4-(4-morpholinylcarbonyl)phenyl]-2-(4-nitrophenyl)acetamide

Cat. No. B4180598
M. Wt: 369.4 g/mol
InChI Key: KWWSEMXWIUAAIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-morpholinylcarbonyl)phenyl]-2-(4-nitrophenyl)acetamide, also known as MNPA, is a chemical compound that has been synthesized for scientific research purposes. MNPA is a potent inhibitor of the enzyme histone deacetylase 6 (HDAC6), which has been shown to have a role in various cellular processes such as protein degradation, cell migration, and immune response. In

Scientific Research Applications

N-[4-(4-morpholinylcarbonyl)phenyl]-2-(4-nitrophenyl)acetamide has been widely used in scientific research to study the role of HDAC6 in various cellular processes. HDAC6 is a class II histone deacetylase that regulates the acetylation of non-histone proteins such as tubulin and heat shock protein 90 (HSP90). This compound has been shown to inhibit the deacetylase activity of HDAC6, leading to the accumulation of acetylated proteins and altered cellular functions.

Mechanism of Action

N-[4-(4-morpholinylcarbonyl)phenyl]-2-(4-nitrophenyl)acetamide inhibits HDAC6 by binding to the catalytic domain of the enzyme. This binding prevents the deacetylation of substrates such as tubulin and HSP90, leading to the accumulation of acetylated proteins. The accumulation of acetylated proteins can affect various cellular processes such as protein degradation, cell migration, and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells. The inhibition of HDAC6 by this compound leads to the accumulation of acetylated tubulin, which affects microtubule dynamics and cell migration. This compound has also been shown to affect the immune response by altering the acetylation of HSP90, leading to the activation of immune cells such as T cells and natural killer cells.

Advantages and Limitations for Lab Experiments

N-[4-(4-morpholinylcarbonyl)phenyl]-2-(4-nitrophenyl)acetamide has several advantages for lab experiments. It is a potent and selective inhibitor of HDAC6, which allows for the specific study of the role of HDAC6 in cellular processes. This compound has also been shown to have low toxicity in cells, which makes it suitable for in vitro and in vivo experiments. However, this compound has some limitations, including its low solubility in water and its instability in biological fluids. These limitations can affect the bioavailability and pharmacokinetics of this compound in vivo.

Future Directions

N-[4-(4-morpholinylcarbonyl)phenyl]-2-(4-nitrophenyl)acetamide has several potential future directions for research. One direction is the study of the role of HDAC6 in cancer and neurodegenerative diseases. HDAC6 has been implicated in the progression of various cancers and neurodegenerative diseases, and this compound may be a potential therapeutic agent for these diseases. Another direction is the development of more potent and selective HDAC6 inhibitors based on the structure of this compound. These inhibitors may have improved pharmacokinetics and bioavailability for in vivo studies. Finally, the use of this compound as a tool for chemical biology studies may lead to the discovery of new cellular processes regulated by HDAC6.

properties

IUPAC Name

N-[4-(morpholine-4-carbonyl)phenyl]-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5/c23-18(13-14-1-7-17(8-2-14)22(25)26)20-16-5-3-15(4-6-16)19(24)21-9-11-27-12-10-21/h1-8H,9-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWSEMXWIUAAIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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